4-Bromo-2-morpholinonitrobenzene

Description

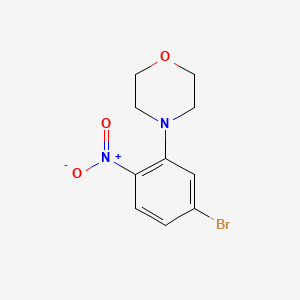

4-Bromo-2-morpholinonitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a morpholine ring, and a nitro group attached to a benzene ring

Properties

IUPAC Name |

4-(5-bromo-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKVWFFYIDGDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-morpholinonitrobenzene typically involves a multi-step process starting from benzene. The key steps include:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-nitrobenzene.

Morpholine Substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with a morpholine group. This can be achieved through a nucleophilic aromatic substitution reaction using morpholine and a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-morpholinonitrobenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can participate in further substitution reactions.

Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).

Major Products:

Reduction: 4-Bromo-2-morpholinoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Morpholine derivatives, including 4-bromo-2-morpholinonitrobenzene, are recognized for their potential as anticancer agents. They serve as scaffolds for developing novel drugs targeting specific cancer pathways. Research indicates that compounds with morpholine structures can effectively inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of morpholine derivatives reveal that modifications to the morpholine ring and the introduction of electron-withdrawing groups like bromine and nitro enhance biological activity. For instance, the presence of the bromine atom at the 4-position significantly influences the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Organic Synthesis

Synthesis of Complex Molecules

this compound is utilized as a key intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For example, it can undergo palladium-catalyzed cross-coupling reactions to form complex arylated products, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Heterocycles

In a notable study, researchers demonstrated the successful use of this compound in synthesizing various heterocyclic compounds through nucleophilic aromatic substitution reactions. The compound reacted with different nucleophiles under optimized conditions to yield products with significant biological activities .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Morpholine in DCM at room temperature | 85 |

| Cross-Coupling (Suzuki Reaction) | Pd(PPh₃)₄ catalyst at 110 °C | 60 |

Material Science

Development of Functional Materials

The unique electronic properties of this compound make it suitable for developing functional materials used in electronics and photonics. Its ability to form stable charge-transfer complexes can be exploited in fabricating organic semiconductors and photovoltaic devices .

Environmental Applications

Potential Use in Environmental Remediation

Research has indicated that certain morpholine derivatives exhibit properties that could be harnessed for environmental remediation, particularly in degrading pollutants. The electron-withdrawing nature of the nitro group enhances the compound's reactivity towards environmental contaminants, suggesting potential applications in clean-up processes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-morpholinonitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine and morpholine groups can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-Bromo-2-nitroaniline: Similar structure but lacks the morpholine group.

4-Bromo-2-fluoronitrobenzene: Similar structure but has a fluorine atom instead of a morpholine group.

4-Bromo-2-chloronitrobenzene: Similar structure but has a chlorine atom instead of a morpholine group.

Uniqueness: 4-Bromo-2-morpholinonitrobenzene is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Biological Activity

4-Bromo-2-morpholinonitrobenzene is an organic compound notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitro group attached to a benzene ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can demonstrate activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the electron-withdrawing nature of the nitro group is crucial for its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.86 |

| A549 | 4.20 |

| HCT116 | 3.50 |

These findings highlight its potential as a lead compound in developing new anticancer therapies .

The mechanism of action of this compound involves multiple pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases.

- Receptor Interaction : It may also bind to various receptors, altering signaling pathways critical for cell growth and survival.

Study on Antimicrobial Activity

In a comparative study, several derivatives of this compound were tested against common bacterial strains. The results indicated that compounds with additional halogen substitutions exhibited enhanced activity:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 46.9 | Moderate |

| 4-Bromo-2-chloromorpholinonitrobenzene | 23.5 | High |

| 4-Bromo-2-fluoromorpholinonitrobenzene | 31.0 | Moderate |

These results suggest that strategic modifications to the molecular structure can significantly enhance biological activity .

Study on Anticancer Activity

In another study focusing on its anticancer potential, researchers evaluated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways:

- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated cells, indicating the induction of programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused G1 phase arrest in cancer cells, preventing further proliferation.

These findings underscore the compound's dual role as both an antimicrobial and anticancer agent, revealing its potential utility in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.